molecular formula C15H14BrClO3S B14369460 5-Chloro-2-propylphenyl 4-bromobenzenesulfonate CAS No. 93897-53-1

5-Chloro-2-propylphenyl 4-bromobenzenesulfonate

Cat. No.: B14369460
CAS No.: 93897-53-1
M. Wt: 389.7 g/mol
InChI Key: RFIKFNPAGSQUBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-propylphenyl 4-bromobenzenesulfonate typically involves the reaction of 5-chloro-2-propylphenol with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-propylphenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenyl derivatives, sulfonic acids, and reduced sulfide compounds .

Scientific Research Applications

5-Chloro-2-propylphenyl 4-bromobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-propylphenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chloro and bromo groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-propylphenyl 4-methylbenzenesulfonate
  • 5-Chloro-2-propylphenyl 4-ethylbenzenesulfonate
  • 5-Chloro-2-propylphenyl 4-fluorobenzenesulfonate

Uniqueness

5-Chloro-2-propylphenyl 4-bromobenzenesulfonate is unique due to the presence of the bromobenzenesulfonate moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of chloro, propyl, and bromobenzenesulfonate groups makes it a versatile compound for various applications .

Properties

CAS No.

93897-53-1

Molecular Formula

C15H14BrClO3S

Molecular Weight

389.7 g/mol

IUPAC Name

(5-chloro-2-propylphenyl) 4-bromobenzenesulfonate

InChI

InChI=1S/C15H14BrClO3S/c1-2-3-11-4-7-13(17)10-15(11)20-21(18,19)14-8-5-12(16)6-9-14/h4-10H,2-3H2,1H3

InChI Key

RFIKFNPAGSQUBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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